

An In-depth Technical Guide to the Solubility of o-Vanillic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Hydroxy-2-methoxybenzoic acid*

Cat. No.: *B1340367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) in various solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and formulation. This document provides available quantitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents visual representations of the experimental workflow and factors influencing solubility.

Disclaimer: Quantitative solubility data for o-vanillic acid is scarce in publicly available literature. The data presented in this guide is primarily for the isomeric vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is more widely studied. While the general principles of solubility and experimental methodologies are applicable to o-vanillic acid, the quantitative values should be considered as an estimation and may not be directly transferable. Experimental verification of the solubility of o-vanillic acid in specific solvent systems is highly recommended.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The following tables summarize the available quantitative solubility data for vanillic acid in a range of common solvents at different temperatures. This data is presented to provide a comparative overview and guide solvent selection for experimental work.

Table 1: Solubility of Vanillic Acid in Pure Solvents

Solvent	Temperature (K)	Mole Fraction (x10 ²)	Solubility (g/100 g Solvent)
Water	298.2	0.0466	0.128[1]
313.2	-	0.269[1]	
323.15	-	-	
Methanol	298.2	-	-
313.2	-	-	
Ethanol	293.15	-	-
298.2	-	-	
313.2	-	-	
323.15	6.15	-[2]	
1-Propanol	293.15	-	-
323.15	-	-	
2-Propanol	293.15	-	-
323.15	-	-	
n-Butanol	293.15	-	-
323.15	-	-	
Isobutanol	293.15	-	-
323.15	-	-	
Acetone	293.15	-	-
323.15	-	-	
Methyl Acetate	293.15	-	-
323.15	-	-	
Ethyl Acetate	298.2	-	-
313.2	-	-	

2-Butanone	298.2	-	-
313.2	-	-	-
Acetonitrile	298.2	-	-
313.2	-	-	-
Dimethylformamide	298.2	-	-
313.2	-	-	-
1,2-Propanediol	298.2	-	-
313.2	-	-	-
1,3-Propanediol	298.2	-	-
313.2	-	-	-
1,3-Butanediol	298.2	-	-
313.2	-	-	-

Table 2: Solubility of Vanillic Acid in Binary Solvent Mixtures (Water + Ethanol)

Mass Fraction of Ethanol	Temperature (K)	Mole Fraction (x10 ²)
0.2	293.15	-
323.15	-	-
0.4	293.15	-
323.15	-	-
0.6	293.15	-
323.15	-	-
0.8	293.15	-
323.15	-	-

Note: A comprehensive set of data for the binary mixtures was not available in the initial search results. The table structure is provided as a template for experimental data.

Experimental Protocols for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of a compound. The isothermal shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of o-vanillic acid in a specific solvent at a constant temperature.

Materials and Equipment:

- o-Vanillic acid (high purity)
- Selected solvent(s) (analytical grade or higher)
- Analytical balance (± 0.1 mg or better)
- Vials with screw caps and PTFE septa
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.22 μm PTFE or other compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Calibrated pH meter (for aqueous solutions)

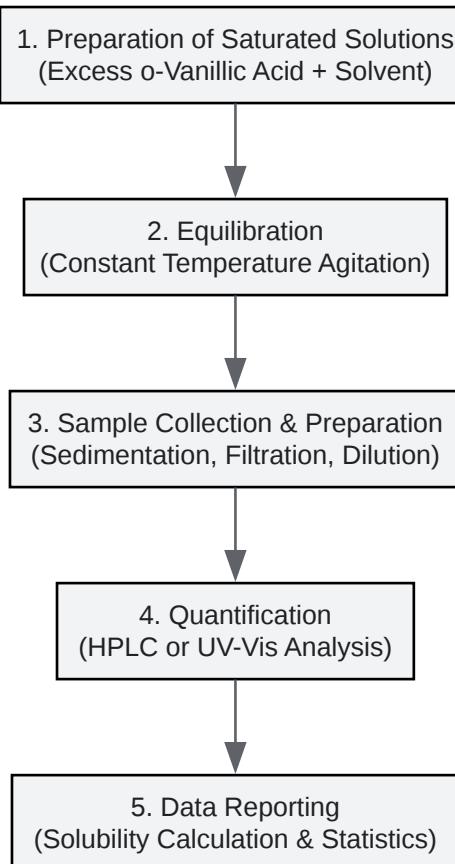
Methodology:

- Preparation of Saturated Solutions:

- Add an excess amount of o-vanillic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
- Accurately add a known volume or mass of the selected solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
 - Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.

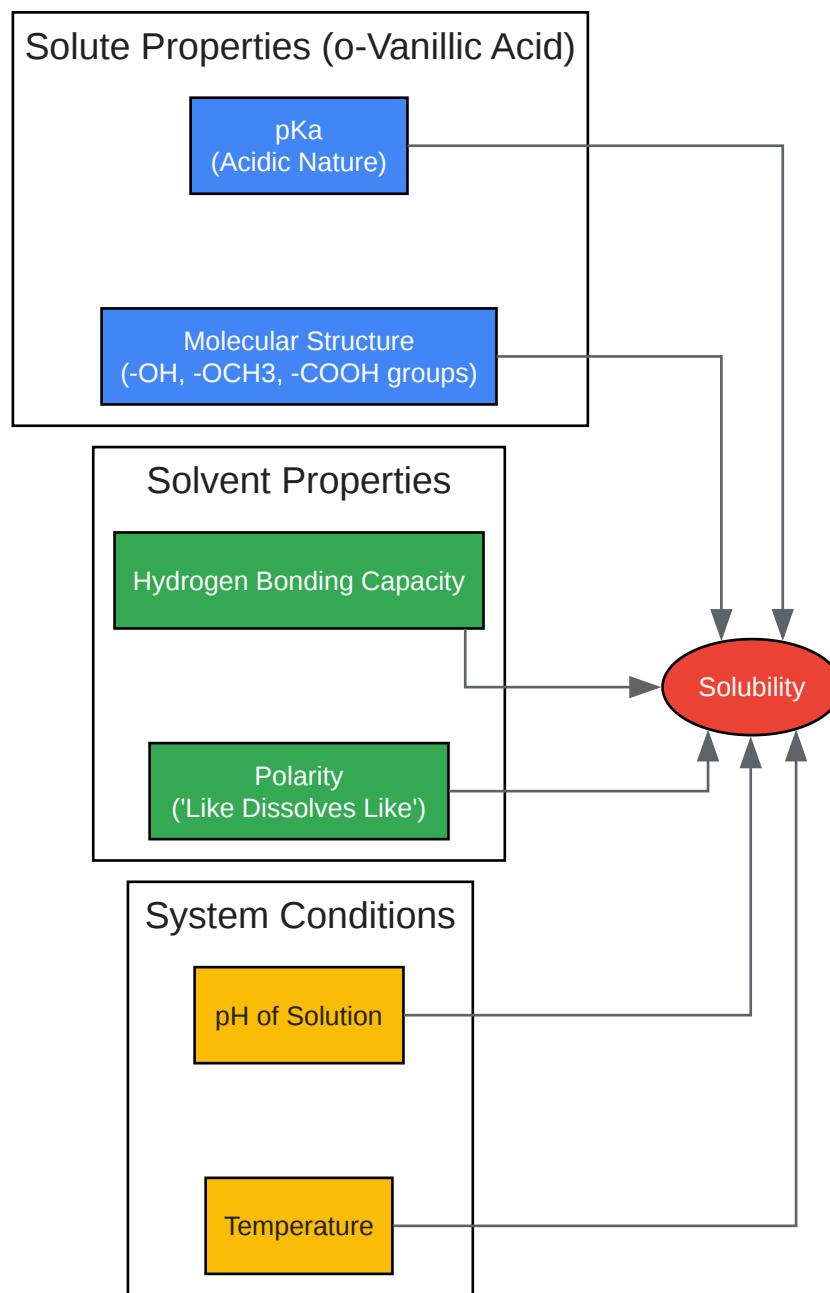

- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of o-vanillic acid of known concentrations in the same solvent.

- Determine the concentration of o-vanillic acid in the diluted samples by interpolating from the calibration curve.
- Calculate the solubility of o-vanillic acid in the original undiluted sample, taking into account the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction.
 - Report the temperature at which the solubility was determined.
 - Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: A schematic representation of the isothermal shake-flask method for determining the solubility of o-vanillic acid.

Factors Influencing the Solubility of o-Vanillic Acid

Factors Influencing o-Vanillic Acid Solubility

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of o-vanillic acid, categorized by solute, solvent, and system properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of o-Vanillic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340367#solubility-of-o-vanillic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com